2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with 4-methylphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound binds to the active site of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth . Molecular docking studies have shown that the compound can form hydrogen bonds with key amino acid residues in the target enzyme, enhancing its binding affinity .
Comparison with Similar Compounds
2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide: This compound has a similar triazole ring structure but differs in its functional groups.
2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: This compound has a different substitution pattern on the triazole ring, leading to variations in its biological activity.
2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-INDAZOL-6-YL)ACETAMIDE: This compound has a bromophenyl and pyridinyl substitution, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-10(2)8-13-17-15(19-18-13)21-9-14(20)16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEVNMSCNYXALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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